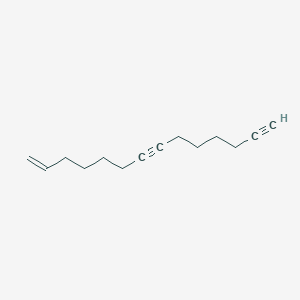
Tetradec-1-ene-7,13-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-1-ene-7,13-diyne is an organic compound with the molecular formula C14H20 It is characterized by the presence of a double bond (ene) and two triple bonds (diyne) within a fourteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-1-ene-7,13-diyne typically involves the coupling of smaller alkyne and alkene units. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between alkyne and alkene precursors. The reaction conditions often include the use of palladium acetate as a catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in an acetonitrile solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-1-ene-7,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecanone, while reduction can produce tetradecane.
Applications De Recherche Scientifique
Tetradec-1-ene-7,13-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which Tetradec-1-ene-7,13-diyne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Tetradecene-1,3-diyne-6,7-diol: This compound shares a similar carbon chain length and the presence of triple bonds but differs in the position and type of functional groups.
2-Bromotetradec-1-ene-7,13-diyne: This compound includes a bromine atom, which can influence its reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
74585-61-8 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
tetradec-1-en-7,13-diyne |
InChI |
InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1,4H,2,5-12H2 |
Clé InChI |
UQFFVDFYEXDNOD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC#CCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


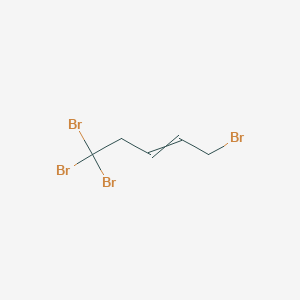
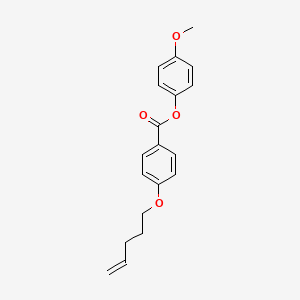
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
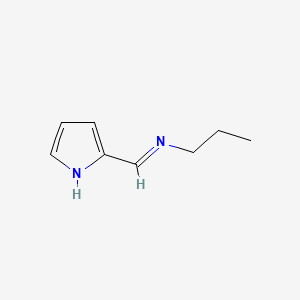
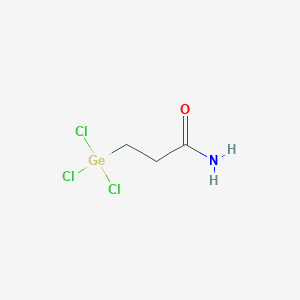
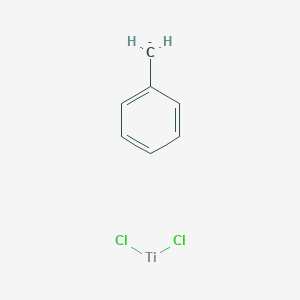
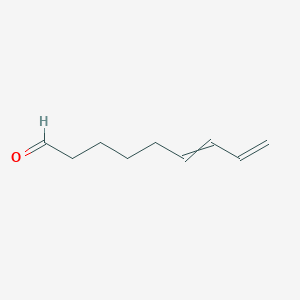
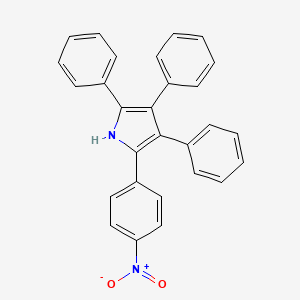
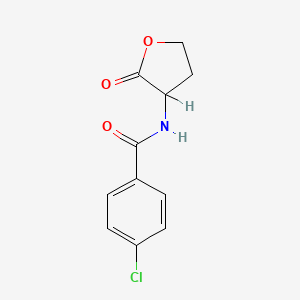
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
